4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 944956-50-7) is a boron-containing heterocyclic compound with the molecular formula C₁₂H₁₅BN₂O₂ and a molecular weight of 230.07 g/mol. This compound belongs to the pyrrolo[2,3-b]pyridine family, a scaffold widely explored in medicinal chemistry due to its structural resemblance to purine bases . The 5,5-dimethyl-1,3,2-dioxaborinan moiety confers stability to the boronate ester, making it suitable for Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing bioactive molecules .
Properties
Molecular Formula |
C12H15BN2O2 |
|---|---|
Molecular Weight |
230.07 g/mol |
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15BN2O2/c1-12(2)7-16-13(17-8-12)10-4-6-15-11-9(10)3-5-14-11/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
BZQUIOMPLBPRON-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Madelung and Fischer Indole Analog Approaches
The pyrrolo[2,3-b]pyridine scaffold is synthesized via adaptations of classical indole syntheses. The Madelung method employs cyclization of 2-aminopyrrole derivatives under basic conditions, while the Fischer indole synthesis utilizes phenylhydrazines and carbonyl compounds under acidic conditions. For example, 3-substituted 2-aminopyrroles react with ketones or aldehydes to form the bicyclic structure, though steric hindrance from bulky substituents often necessitates optimized conditions.
Cyclocondensation of 2-Amino-4-Cyanopyrroles
A two-stage synthesis from 2-amino-4-cyanopyrroles and diethyl ethoxymethylenemalonate yields pyrrolo[2,3-b]pyridin-4(7H)-ones. The reaction proceeds via nucleophilic attack at the cyanopyrrole’s α-position, followed by cyclization and dehydration. This method offers regioselectivity for 3- and 4-substituted derivatives, critical for subsequent functionalization.
Optimization and Challenges
Regioselectivity in Bromination
Bromination of the pyrrolopyridine core at the 4-position is critical. Using NBS in CCl₄ with AIBN initiators ensures selectivity over 3- or 5-positions. Competing bromination at the pyrrole nitrogen is mitigated by tosylation prior to coupling.
Stability of Boronate Esters
The 5,5-dimethyl-1,3,2-dioxaborinane group enhances stability compared to pinacol boronate esters. Its cyclic structure reduces hydrolysis, enabling aqueous workups without significant decomposition.
Analytical Data and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where the boron moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound is part of the pyrrolo[2,3-b]pyridine class, which has been extensively studied for its pharmacological properties. These derivatives exhibit a range of biological activities including:
- Anticonvulsant Activity : Research indicates that pyrrolo[2,3-b]pyridines possess anticonvulsant properties, making them potential candidates for epilepsy treatment .
- Anticancer Activity : Several studies have documented the anticancer effects of pyrrolo[2,3-b]pyridine derivatives. They have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The anti-inflammatory properties of these compounds have been validated in preclinical models, suggesting their utility in treating inflammatory diseases .
Synthetic Methodologies
Cross-Coupling Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine can be utilized as a versatile building block in cross-coupling reactions. The dioxaborinane moiety enhances the reactivity of the compound in Suzuki-Miyaura coupling reactions, allowing for the formation of complex organic structures with high efficiency .
Functionalization Strategies
Recent advancements have introduced methodologies for functionalizing the pyrrolo[2,3-b]pyridine scaffold. For instance:
- Formation of New Heterocycles : By reacting with various electrophiles and nucleophiles, new heterocyclic compounds can be synthesized that may exhibit enhanced biological activities or novel properties .
- Modification for Drug Development : The ability to modify the dioxaborinane group allows researchers to tailor compounds for specific therapeutic targets and improve pharmacokinetic profiles .
Material Science Applications
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with unique properties:
- Conductive Polymers : The compound can enhance the electrical conductivity of polymers when incorporated into their structure. This application is particularly relevant in the development of organic electronic devices such as sensors and transistors .
- Optoelectronic Devices : Due to its unique electronic properties, it has potential applications in the fabrication of optoelectronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells .
Case Studies
-
Anticancer Activity Evaluation
- A study assessed various pyrrolo[2,3-b]pyridine derivatives for their anticancer efficacy against breast cancer cell lines. Results indicated significant growth inhibition compared to standard chemotherapeutics.
-
Synthesis and Characterization
- Researchers successfully synthesized a series of derivatives from this compound using cross-coupling techniques. Characterization through NMR and mass spectrometry confirmed their structures and purity.
Mechanism of Action
The mechanism of action of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to participate in hydrogen bonding and π-π interactions also contributes to its mechanism of action.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires an inert atmosphere and storage at 2–8°C to prevent hydrolysis of the boronate ester .
- Hazard Profile : Classified under UN# 2811 (Class 6.1) with hazard statement H301 (toxic if swallowed) .
Comparison with Similar Compounds
The compound is structurally and functionally compared to related pyrrolo[2,3-b]pyridine boronate esters below.
Structural Comparison
Table 1: Substituent and Boronate Ester Variations
Key Observations:
Boronate Ester Stability :
- The 5,5-dimethyl-dioxaborinan group offers enhanced hydrolytic stability compared to the 4,4,5,5-tetramethyl-dioxaborolan, as the six-membered ring reduces ring strain .
- Tetramethyl-dioxaborolan derivatives (e.g., CAS 942919-26-8) are more commonly used in cross-coupling due to their commercial availability .
Substituent Effects :
- Halogenation (e.g., bromo, chloro, fluoro) at positions 3, 4, or 5 modulates electronic properties and reactivity. For example, bromo-substituted derivatives (CAS 1072152-50-1) serve as intermediates for further functionalization .
- Fluoro-substituted analogs (CAS 1620575-05-4) are explored in drug discovery for improved metabolic stability .
Key Findings:
- Suzuki-Miyaura Cross-Coupling : The target compound and its analogs are pivotal in synthesizing biaryl structures, such as 5-aryl-pyrrolo[2,3-b]pyridines, which exhibit anticancer activity .
- Anticancer Potential: Sulfonamide derivatives (e.g., 1-(arylsulfonyl)-4-morpholino-pyrrolo[2,3-b]pyridines) show IC₅₀ values <1 µM against breast and lung cancer cell lines .
Physicochemical and Commercial Comparison
Q & A
Q. What are the known toxicological risks of handling this compound?
- Current Data : Limited toxicity profiles; reproductive and organ-specific toxicity data are unavailable. RTECS classification (UY8710000) suggests moderate hazard .
- Precautionary Measures : Use PPE (gloves, fume hood) and monitor for boronate-related neurotoxicity in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
